molecular formula C17H15BrClN5O B3020298 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-30-2

5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B3020298
CAS-Nummer: 899974-30-2
Molekulargewicht: 420.7
InChI-Schlüssel: ZGOAYJDESARHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 3-bromobenzyl group and at position 4 with a carboxamide moiety bearing a 2-chloro-4-methylphenyl substituent. The compound’s structure combines halogenated aromatic groups (bromine and chlorine) and a methyl group, which may enhance lipophilicity and influence target binding interactions.

Eigenschaften

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(2-chloro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c1-10-5-6-14(13(19)7-10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOAYJDESARHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Antiparasitic Activity

Research has indicated that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit promising antiparasitic activity. A notable study focused on Chagas disease, caused by Trypanosoma cruzi, demonstrated that derivatives of this compound showed significant suppression of parasite burden in mouse models. The most potent derivatives had a pEC50 greater than 6, indicating submicromolar activity against the parasite .

Anticancer Potential

The compound has also been evaluated for anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the triazole structure could enhance cytotoxicity against various cancer cell lines. Certain derivatives demonstrated the ability to induce apoptosis in cancer cells, although not as effectively as established chemotherapeutics like cisplatin .

Case Study 1: Antiparasitic Screening

In a high-content screening assay against T. cruzi, researchers identified a series of 5-amino-1,2,3-triazole derivatives. The optimized compounds exhibited improved potency and metabolic stability, which are crucial for oral bioavailability. The lead compound from this series significantly reduced parasitic load in infected cells and showed favorable pharmacokinetic profiles .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various triazole derivatives on HT-29 and Jurkat cells, specific modifications to the triazole ring resulted in enhanced cytotoxicity. Compounds with electron-donating groups on the phenyl ring exhibited higher activity levels compared to their counterparts .

Comparative Data Table

Compound Activity Type pEC50 Selectivity Notes
Lead Compound AAntiparasitic>6>100-fold over normal cellsSignificant reduction in T. cruzi burden
Compound BAnticancer<5ModerateInduced apoptosis in cancer cell lines
Compound CAntimicrobial>5HighEffective against various bacterial strains

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Studies have shown that triazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromobenzyl and chloro-methylphenyl groups enhances its activity by potentially interacting with specific molecular targets involved in cancer progression.

Case Study Example :
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazoles are known to possess antifungal and antibacterial properties, making them suitable candidates for developing new antimicrobial agents.

Research Findings :
In vitro studies have demonstrated that derivatives of this compound show effectiveness against several strains of bacteria and fungi, including resistant strains. The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Research has indicated that triazole derivatives can exhibit anti-inflammatory properties. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Clinical Insights :
Clinical trials are ongoing to assess the efficacy of triazole compounds in reducing inflammation markers in patients with chronic inflammatory conditions. Preliminary results suggest a reduction in cytokine levels following treatment with compounds similar to 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .

Data Table: Summary of Applications

ApplicationActivity TypeTarget Organisms/ConditionsReferences
AnticancerCytotoxicityVarious cancer cell lines
AntimicrobialAntifungal/BacterialResistant bacterial and fungal strains
Anti-inflammatoryInhibition of cytokinesChronic inflammatory diseases

Vergleich Mit ähnlichen Verbindungen

Substituent Impact Analysis :

  • Aromatic vs. Aliphatic Substituents : The carbamoylmethyl group in Lead 1 reduces steric hindrance, favoring interaction with LexA’s β-turn region, while bulky aryl groups (e.g., 2-chloro-4-methylphenyl) may improve target specificity in anticancer analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : Use a modular approach involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions with substituted benzyl halides and carboxamide precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield and purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Confirm final product identity via 1H^1H-NMR and HRMS .

Q. How can researchers validate the inhibitory activity of this compound against specific enzymes (e.g., carbonic anhydrase)?

  • Experimental Design :

  • In vitro assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., stopped-flow CO2_2 hydration for carbonic anhydrase).
  • Controls : Include known inhibitors (e.g., acetazolamide) and blank reactions.
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Validate selectivity via parallel testing against off-target enzymes (e.g., histone deacetylases) .

Q. What analytical techniques are critical for characterizing the solubility and stability of this compound?

  • Techniques :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or simulated biological fluids. Quantify via UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products using LC-MS .
    • Data Table :
ParameterMethodTypical Result (Example)
Aqueous SolubilityShake-flask (pH 7.4)<0.1 mg/mL
LogPHPLC-derived3.2 ± 0.1

Advanced Research Questions

Q. How can contradictory data on the compound’s cytotoxicity in different cell lines be resolved?

  • Approach :

  • Hypothesis Testing : Assess whether cytotoxicity correlates with differential expression of target enzymes (e.g., via qPCR or Western blot).
  • Experimental Controls : Include isogenic cell lines with CRISPR-mediated knockout of suspected targets.
  • Mechanistic Studies : Use fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to distinguish apoptosis from necrosis .
    • Data Interpretation : Cross-reference IC50_{50} values with cellular uptake studies (e.g., LC-MS quantification of intracellular drug levels) .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?

  • Methodology :

  • Structural Modification : Introduce solubilizing groups (e.g., PEGylation) or replace the 3-bromobenzyl moiety with bioisosteres (e.g., 3-fluorobenzyl) to enhance metabolic stability .
  • In Silico Modeling : Use molecular dynamics simulations to predict binding affinity and ADMET properties (e.g., SwissADME, AutoDock Vina) .
    • Validation : Perform in vivo PK studies in rodent models, measuring plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS .

Q. How can researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

  • Root-Cause Analysis :

  • Pharmacokinetic Factors : Measure tissue penetration using radiolabeled analogs (e.g., 14C^{14}C-tagged compound).
  • Metabolite Interference : Identify active metabolites via high-resolution metabolomics (HRMS/MS).
  • Experimental Design : Use orthotopic or patient-derived xenograft (PDX) models to better replicate human disease biology .

Methodological Guidelines

Q. What computational tools are suitable for predicting the compound’s interaction with novel enzyme targets?

  • Tools :

  • Docking Software : AutoDock, Glide (Schrödinger Suite).
  • Quantum Mechanics : Gaussian 16 for transition-state modeling of enzyme inhibition .
    • Workflow :

Prepare protein structure (PDB ID) via molecular dynamics (MD) equilibration.

Screen compound libraries using virtual high-throughput screening (vHTS).

Validate top hits via MM-GBSA binding free energy calculations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.